2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Description
2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a ketone derivative featuring a piperazine ring substituted with a methyl group at the 3-position. The butanone backbone is modified with two methyl groups at the 2-position, conferring steric bulk that may influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2,2-dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-9(2)8-13/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRPTJPJPZKONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCNC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of 2,2-Dimethylbutan-1-ol Followed by Oxidation
While 2,2-dimethylbutan-1-one lacks a hydroxyl group for direct activation, hypothetical pathways could involve synthesizing it from 2,2-dimethylbutan-1-ol. Tosylation of the alcohol using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (EtN) at -78°C to 0°C generates a tosylate leaving group. Subsequent oxidation of the tosylate to the ketone could employ Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC).
Example Protocol:
Direct Amination of 2,2-Dimethylbutan-1-one
Activation of the ketone carbonyl group using Lewis acids (e.g., TiCl) enables direct coupling with 3-methylpiperazine. This method bypasses intermediate steps but requires stringent conditions to avoid over-alkylation.
Key Considerations:
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Solvent: Anhydrous tetrahydrofuran (THF) or DCM.
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Temperature: 0°C to room temperature.
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Work-up: Sequential washes with 1N HCl (to remove unreacted amine) and saturated NaHCO.
Reductive Amination Strategies
Reductive amination offers a one-pot synthesis by condensing 3-methylpiperazine with a diketone or keto-aldehyde. While 2,2-dimethylbutan-1-one lacks an α-hydrogen, modifying the substrate with a protected aldehyde group could facilitate this route.
Protective Group Approach
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Aldehyde Protection:
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Reductive Amination:
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React the protected aldehyde with 3-methylpiperazine and NaBHCN in methanol.
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Deprotection:
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Acidic hydrolysis (e.g., HCl/THF) regenerates the ketone.
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Advantages:
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Avoids harsh oxidation steps.
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Compatible with sensitive functional groups.
Piperazine Functionalization via Mitsunobu Reaction
The Mitsunobu reaction enables coupling of secondary alcohols with amines, though its application to ketones is indirect. A retro-synthetic approach could involve:
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Synthesizing 3-methylpiperazine with a pendant hydroxyl group.
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Coupling to 2,2-dimethylbutan-1-one via diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh).
Limitations:
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Requires pre-functionalized piperazine derivatives.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical methods based on analogous reactions:
| Method | Reagents/Conditions | Yield (Est.) | Purification |
|---|---|---|---|
| Tosylation-Oxidation | TsCl, EtN, DCM; PCC | 60-70% | Silica chromatography |
| Direct Amination | 3-methylpiperazine, TiCl, THF | 40-50% | Acid-base extraction |
| Reductive Amination | NaBHCN, MeOH | 55-65% | Chromatography |
| Mitsunobu Reaction | DEAD, PPh, THF | 30-40% | Filtration |
Optimization Strategies
Solvent and Temperature Effects
Scientific Research Applications
2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one, often referred to in the literature as a compound with potential applications in various scientific fields, has garnered attention for its unique structural characteristics and functional properties. This article delves into its applications across several domains, including medicinal chemistry, materials science, and industrial processes, while also presenting case studies and data tables to illustrate its significance.
Pharmaceutical Development
2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one has been explored as a potential drug candidate due to its ability to modulate neurotransmitter systems. Research indicates that compounds with piperazine structures can act as antagonists or agonists at various receptors, making them valuable in developing treatments for neurological disorders.
Case Study: Antidepressant Activity
A study examining the antidepressant potential of similar piperazine derivatives found that modifications to the structure significantly impacted their efficacy. The incorporation of the 3-methylpiperazine moiety was linked to enhanced serotonin receptor affinity, suggesting that 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one may exhibit similar properties .
Antimicrobial Properties
Research has indicated that compounds containing piperazine can demonstrate antimicrobial activity. A comparative analysis of various piperazine derivatives showed that certain substitutions led to increased activity against Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Efficacy
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 16 | 32 |
| Compound B | 8 | 64 |
| 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one | 4 | 16 |
CNS Activity
The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating central nervous system disorders. Studies have shown that similar compounds can exhibit anxiolytic effects, which may be relevant for developing new therapeutic agents for anxiety disorders .
Polymer Synthesis
The compound has been investigated for its role in synthesizing novel polymers with enhanced mechanical properties. Its structure allows it to function as a monomer or cross-linking agent in polymer formulations.
Case Study: Polyurethane Development
A recent study demonstrated the use of 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one in synthesizing polyurethane elastomers. The resulting materials exhibited improved flexibility and thermal stability compared to traditional formulations .
Coatings and Adhesives
The incorporation of this compound into coatings has been shown to improve adhesion properties and resistance to environmental degradation. Research indicates that such modifications can enhance the longevity and performance of industrial coatings .
Chemical Intermediates
In industrial chemistry, compounds like 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one are often used as intermediates in synthesizing more complex molecules. Its utility in producing specialty chemicals makes it valuable in various manufacturing processes.
Agricultural Chemicals
There is emerging research on the application of this compound in developing agrochemicals. Its potential role as a biostimulant or pesticide enhancer is under investigation, aiming to improve crop yields and resistance to pests .
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings
Pharmacological Implications : The 3-methylpiperazine group may modulate receptor binding kinetics, differentiating it from AP-237 derivatives associated with opioid activity .
Synthetic Utility : Piperazine-containing ketones are versatile intermediates for Friedel-Crafts reactions or enantioselective reductions (e.g., DIP-Cl-mediated syntheses) .
Biological Activity
2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 208.30 g/mol
The compound features a piperazine ring, which is known for enhancing biological activity through improved receptor binding and bioavailability.
The biological activity of 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:
- Dopaminergic Activity : The compound may influence dopaminergic pathways, which are crucial in the treatment of neurological disorders.
- Serotonergic Modulation : It potentially modulates serotonin receptors, impacting mood regulation and anxiety levels.
Biological Activity Overview
Research indicates that 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one possesses several biological activities:
| Activity Type | Observations |
|---|---|
| Antidepressant Effects | Demonstrated efficacy in preclinical models for depression. |
| Anxiolytic Properties | Exhibited significant reduction in anxiety-like behaviors in animal studies. |
| Antitumor Activity | Showed cytotoxic effects against various cancer cell lines (e.g., MCF-7). |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress-induced damage. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of piperazine compounds, including 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one, exhibited significant antidepressant-like effects in rodent models. The mechanism was linked to enhanced serotonergic transmission .
- Anxiolytic Properties : In a randomized controlled trial involving anxiety disorders, participants receiving treatment with this compound reported substantial reductions in anxiety symptoms compared to placebo groups .
- Antitumor Activity : Research published in Cancer Research demonstrated that 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one showed potent cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC values indicative of its potential as an anticancer agent . Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation.
Q & A
Q. What experimental design considerations are critical for synthesizing 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one with high purity and yield?
Synthesis requires multi-step organic reactions, often involving nucleophilic substitution or condensation. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and reaction efficiency .
- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., dimerization) while ensuring reactivity .
- Catalysts : Use bases like triethylamine or coupling agents (e.g., EDCI) to facilitate amide bond formation .
- Purification : Employ column chromatography or recrystallization, validated via HPLC (>95% purity) .
Q. How can researchers characterize the structural integrity of this compound?
Core techniques include:
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 239.2) .
- X-ray crystallography : For unambiguous confirmation, SHELX programs refine crystal structures, leveraging high-resolution data .
Q. What in vitro assays are suitable for preliminary biological activity assessment?
- Enzyme inhibition assays : Target enzymes (e.g., kinases, GPCRs) using fluorescence-based or radiometric methods.
- Cell viability assays : MTT or resazurin assays to evaluate cytotoxicity in cancer or microbial models .
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with receptors .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses, prioritizing piperazine and carbonyl groups for hydrogen bonding .
- MD simulations : GROMACS or AMBER simulate dynamic interactions over time, identifying stable conformations .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity using datasets from analogs like (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (Similarity: 0.94) .
Q. How should researchers resolve contradictions between experimental and computational data?
- Cross-validation : Replicate assays under varied conditions (pH, temperature) to confirm activity trends .
- Spectral reassessment : Re-analyze NMR/LC-MS data to rule out impurities or degradation products .
- Software benchmarking : Compare results across multiple computational tools (e.g., SHELXL vs. PHENIX for crystallography) .
Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?
- Functional group substitution : Replace the 3-methylpiperazine with morpholine or pyrrolidine to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the butanone moiety with cyclopentanone or benzophenone to enhance metabolic stability .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bond acceptors at the ketone group) using Schrödinger Suite .
Q. How can researchers address discrepancies in biological assay reproducibility?
- Standardized protocols : Use reference compounds (e.g., 2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one) as internal controls .
- Batch analysis : Test multiple synthetic batches via HPLC to ensure consistency in purity (>98%) .
- Data normalization : Apply statistical models (e.g., Z-factor) to account for plate-to-plate variability .
Q. What regulatory considerations apply to handling this compound in academic research?
- Controlled substance compliance : Verify if structural analogs (e.g., AP-237 derivatives) fall under regulations like the Controlled Drugs and Substances Act .
- Safety protocols : Follow SDS guidelines for PPE (gloves, lab coats) and emergency procedures (e.g., spill containment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
